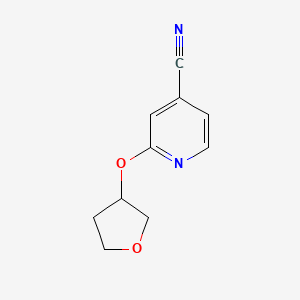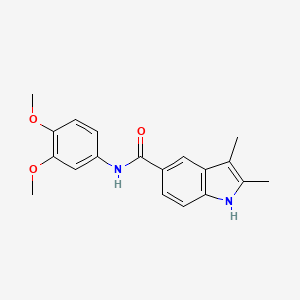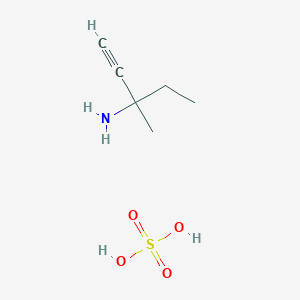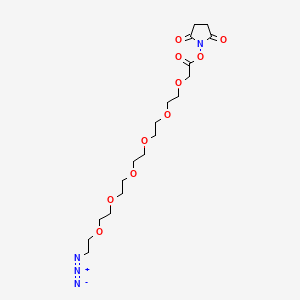
2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 2,3-dimethylphenoxy group: This can be achieved through the reaction of 2,3-dimethylphenol with an appropriate halogenated compound under basic conditions.
Synthesis of the 1,2,5-oxadiazole ring: This involves the cyclization of a suitable precursor, such as a nitrile oxide, with a thiophene derivative.
Coupling of the two fragments: The final step involves the coupling of the 2,3-dimethylphenoxy group with the 1,2,5-oxadiazole-thiophene moiety under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials, such as organic electronic devices.
Wirkmechanismus
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signal transduction, inhibition of enzyme activity, or interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)acetamide
- 2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)butanamide
Uniqueness
2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C17H17N3O3S |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
2-(2,3-dimethylphenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C17H17N3O3S/c1-10-6-4-7-13(11(10)2)22-12(3)17(21)18-16-15(19-23-20-16)14-8-5-9-24-14/h4-9,12H,1-3H3,(H,18,20,21) |
InChI-Schlüssel |
OPQCJBLKIFGCLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NON=C2C3=CC=CS3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methyl-1-oxo-1-{[3-(1H-tetrazol-1-yl)phenyl]amino}butan-2-yl)benzamide](/img/structure/B15112275.png)

![1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B15112288.png)

![5-Chloro-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B15112321.png)
![4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B15112329.png)

![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B15112335.png)


![1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15112360.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-4-methylbenzamide](/img/structure/B15112361.png)
![5-cyclopropyl-N-[(1-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B15112365.png)

